LHRH, Phe(6)-

Übersicht

Beschreibung

Luteinizing hormone-releasing hormone, phenylalanine(6)- (LHRH, Phe(6)-) is a synthetic analogue of the naturally occurring gonadotropin-releasing hormone (GnRH). Both LHRH and GnRH are linear decapeptides, but the key difference lies in the amino acid at position 6: glycine in GnRH and phenylalanine in LHRH, Phe(6)- . This substitution confers agonistic activity to the compound, making it a potent stimulator of the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of LHRH, Phe(6)- involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each cycle involving deprotection and coupling steps. The phenylalanine residue is introduced at the sixth position during this sequence .

Industrial Production Methods: Industrial production of LHRH, Phe(6)- typically employs automated peptide synthesizers to ensure high yield and purity. The synthesized peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product undergoes rigorous quality control to confirm its identity and purity .

Analyse Chemischer Reaktionen

Types of Reactions: LHRH, Phe(6)- primarily undergoes enzymatic degradation rather than traditional chemical reactions like oxidation or reduction. The primary degradation pathway involves the cleavage of peptide bonds by proteolytic enzymes .

Common Reagents and Conditions: The enzymatic degradation of LHRH, Phe(6)- occurs in the plasma and various tissues. Proteases such as chymotrypsin and elastase are responsible for breaking down the peptide into smaller oligopeptides .

Major Products Formed: The degradation products of LHRH, Phe(6)- are oligopeptides with a maximum of five amino acids. These fragments do not exhibit any GnRH activity and are further degraded or excreted via the kidneys .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

LHRH, Phe(6)- is a synthetic analog of the natural gonadotropin-releasing hormone (GnRH). The substitution of phenylalanine at position 6 enhances its receptor binding affinity and biological activity compared to native GnRH. This modification allows for more effective modulation of the hypothalamic-pituitary-gonadal (HPG) axis.

Reproductive Health

LHRH analogs are widely used in reproductive medicine for:

- Controlled Ovarian Stimulation : They are utilized in assisted reproductive technologies (ART) to control ovulation timing and enhance fertility outcomes.

- Treatment of Hormonal Disorders : Conditions such as endometriosis and uterine fibroids are managed using LHRH analogs to suppress estrogen production.

Oncology

The anti-cancer potential of LHRH analogs has been explored extensively:

- Targeted Chemotherapy : LHRH, Phe(6)- is conjugated with cytotoxic agents for targeted delivery to LHRH receptor-positive tumors. For instance, conjugates with doxorubicin have shown enhanced anti-tumor efficacy while minimizing systemic toxicity .

- Prostate Cancer Treatment : Studies have demonstrated that LHRH analogs can inhibit prostate cancer cell proliferation by inducing apoptosis .

Case Studies

- Enteral vs. Parenteral Administration : A study on Goettinger mini

Wirkmechanismus

LHRH, Phe(6)- exerts its effects by binding to GnRH receptors on the surface of pituitary gonadotrophs. This binding triggers a cascade of intracellular events, leading to the release of LH and FSH . The activation of these receptors involves the coupling of G proteins and the subsequent activation of adenylate cyclase, resulting in increased cyclic AMP levels . This increase in cyclic AMP ultimately leads to the secretion of LH and FSH .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

- Luteinizing hormone-releasing hormone (GnRH)

- Luteinizing hormone-releasing hormone, D-tryptophan(6)- (LHRH, Trp(6)-)

- Luteinizing hormone-releasing hormone, D-serine(6)- (LHRH, Ser(6)-)

Uniqueness: The primary distinction between LHRH, Phe(6)- and other GnRH analogues lies in the substitution at the sixth position. This substitution with phenylalanine enhances the compound’s affinity for GnRH receptors, making it a more potent agonist . Additionally, the specific substitution can influence the duration and intensity of LH and FSH release .

Biologische Aktivität

Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), plays a crucial role in regulating reproductive hormones. The analog LHRH, Phe(6)-, is a modified form of GnRH that has garnered significant interest due to its enhanced biological activity and therapeutic potential, particularly in oncology.

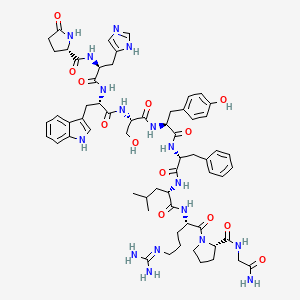

Chemical Structure and Modifications

LHRH, Phe(6)- features a phenylalanine substitution at the sixth position of the peptide sequence. This modification increases the peptide's receptor affinity and proteolytic stability compared to native GnRH. The structural alteration enhances its biological half-life and overall efficacy as a therapeutic agent.

LHRH analogs, including Phe(6)-, exhibit potent agonistic properties that stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. The increased receptor affinity results in a more pronounced physiological response. Research indicates that LHRH, Phe(6)- has a 2.5-fold increase in biological half-life compared to native GnRH due to its resistance to enzymatic degradation .

Table 1: Comparison of Biological Activity

| Compound | Biological Half-Life | Receptor Affinity | Proteolytic Stability |

|---|---|---|---|

| GnRH | 10-15 minutes | Baseline | Low |

| LHRH, Phe(6)- | 25-37.5 minutes | High | Moderate |

| D-Trp3-D-Phe6-GnRH | 14 minutes | Moderate | High |

Case Study: Prostate Cancer Treatment

A significant application of LHRH analogs is in the treatment of prostate cancer. In a clinical study involving 32 patients undergoing LHRH agonist therapy, serum testosterone (T) and LH levels were monitored post-therapy cessation. Results showed that LH levels normalized within three months while T levels took an average of 24 months to return to baseline . This delayed recovery underscores the prolonged effects of LHRH analogs like Phe(6)- on hormonal regulation.

Research Findings on Targeted Drug Delivery

Recent studies have explored conjugating LHRH with chemotherapeutic agents such as prodigiosin and paclitaxel. These conjugates demonstrated significantly enhanced cytotoxicity against cancer cells due to specific targeting via LHRH receptors, leading to increased cell death rates compared to unconjugated drugs . The study highlighted that LHRH-conjugated drugs showed improved adhesion forces to tumor cells, indicating their potential for targeted cancer therapies.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of LHRH, Phe(6)- indicates that it is less susceptible to renal clearance compared to native GnRH. In studies with rats, only small amounts were excreted in urine, suggesting significant retention within systemic circulation . This property can be advantageous for maintaining therapeutic levels over extended periods.

Eigenschaften

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H81N17O13/c1-34(2)24-44(54(85)72-43(14-8-22-67-62(64)65)61(92)79-23-9-15-50(79)60(91)69-31-51(63)82)73-55(86)45(25-35-10-4-3-5-11-35)74-56(87)46(26-36-16-18-39(81)19-17-36)75-59(90)49(32-80)78-57(88)47(27-37-29-68-41-13-7-6-12-40(37)41)76-58(89)48(28-38-30-66-33-70-38)77-53(84)42-20-21-52(83)71-42/h3-7,10-13,16-19,29-30,33-34,42-50,68,80-81H,8-9,14-15,20-28,31-32H2,1-2H3,(H2,63,82)(H,66,70)(H,69,91)(H,71,83)(H,72,85)(H,73,86)(H,74,87)(H,75,90)(H,76,89)(H,77,84)(H,78,88)(H4,64,65,67)/t42-,43-,44-,45+,46-,47-,48-,49-,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYQKOPVQDUQLX-HDJHSADSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@@H]7CCC(=O)N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H81N17O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206131 | |

| Record name | LHRH, Phe(6)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57521-78-5 | |

| Record name | LHRH, Phe(6)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057521785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LHRH, Phe(6)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.